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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As
with any pharmaceutical compound, the identification and control of impurities are critical for
ensuring its safety and efficacy. This application note details a validated reverse-phase high-
performance liquid chromatography (RP-HPLC) method for the detection and quantification of
Sofosbuvir Impurity D, a diastereomer of Sofosbuvir. The method utilizes UV detection at a
wavelength of 260 nm, which provides high sensitivity for both the active pharmaceutical
ingredient (API) and its related impurities.[1][2][3][4]

Sofosbuvir and its diastereomeric Impurity D share the same uracil chromophore, resulting in
similar UV absorbance maxima.[3] The selected wavelength of 260 nm is based on the UV
absorption spectrum of Sofosbuvir and has been demonstrated to be effective for the
simultaneous analysis of Sofosbuvir and its process-related impurities.[1][2][4]

Experimental Protocol

This protocol outlines the RP-HPLC method for the analysis of Sofosbuvir Impurity D.

Materials and Reagents

e Sofosbuvir Reference Standard
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Sofosbuvir Impurity D Reference Standard

Acetonitrile (HPLC Grade)

Trifluoroacetic Acid (TFA)

Water (HPLC Grade)

Methanol (HPLC Grade)

Instrumentation

e HPLC system with a UV detector
o C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um)[1][2]

o Data acquisition and processing software

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter Condition

Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

Column
um[1][2]
) 0.1% Trifluoroacetic Acid in Water:Acetonitrile
Mobile Phase
(50:50, viv)[1][2]
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm[1][2][4]
Injection Volume 10 pL
Column Temperature Ambient
Run Time Approximately 10 minutes

Standard and Sample Preparation
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Standard Solution Preparation:

o Accurately weigh and dissolve an appropriate amount of Sofosbuvir and Sofosbuvir
Impurity D reference standards in the mobile phase to obtain a final concentration of
approximately 10 pg/mL for the impurity and 400 pg/mL for Sofosbuvir.

» Sonicate the solution for 10 minutes to ensure complete dissolution.
 Filter the solution through a 0.45 pum syringe filter before injection.
Sample Solution Preparation:

o Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to
achieve a nhominal concentration of 400 pg/mL of Sofosbuvir.

e Sonicate the solution for 15 minutes to ensure complete dissolution of the active ingredient.
« Filter the solution through a 0.45 pum syringe filter prior to injection into the HPLC system.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination
of Sofosbuvir Impurity D.
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Figure 1. Experimental workflow for the analysis of Sofosbuvir Impurity D.
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Data Presentation

The following table summarizes the expected retention times for Sofosbuvir and a process-
related impurity, which can be used as a reference for the analysis of Impurity D. The retention
time for Impurity D, being a diastereomer, is expected to be close to that of Sofosbuvir but with
sufficient resolution for quantification.

Analyte Retention Time (min)
Sofosbuvir ~3.7[1][2]
Process-Related (Phosphoryl) Impurity ~5.7[1][2]

Note: The exact retention times may vary depending on the specific HPLC system, column,
and laboratory conditions. System suitability tests should be performed to ensure adequate
resolution between Sofosbuvir and Impurity D.

Conclusion

The described RP-HPLC method with UV detection at 260 nm is a simple, specific, and reliable
approach for the determination of Sofosbuvir Impurity D in bulk drug substances and
pharmaceutical dosage forms.[1][2] This method can be readily implemented in a quality
control setting for routine analysis and stability studies of Sofosbuvir. Validation of this method
in accordance with ICH guidelines is recommended before its application in a regulated
environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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impurity-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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